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molecular formula C10H11IN4O B8303189 2-ethyl-5-(4-iodo-2-methyl-imidazol-1-yl)-2H-pyridazin-3-one

2-ethyl-5-(4-iodo-2-methyl-imidazol-1-yl)-2H-pyridazin-3-one

Cat. No. B8303189
M. Wt: 330.13 g/mol
InChI Key: APMNCCSUAUVAIB-UHFFFAOYSA-N
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Patent
US08334287B2

Procedure details

The title compound, white crystalline solid, MS: m/e=331.0 (M+H+), was prepared in accordance with the general method of example 23b from 5-chloro-2-ethyl-2H-pyridazin-3-one and 4-Iodo-2-methyl-1H-imidazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[N:6][N:5]([CH2:8][CH3:9])[C:4](=[O:10])[CH:3]=1.[I:11][C:12]1[N:13]=[C:14]([CH3:17])[NH:15][CH:16]=1>>[CH2:8]([N:5]1[C:4](=[O:10])[CH:3]=[C:2]([N:15]2[CH:16]=[C:12]([I:11])[N:13]=[C:14]2[CH3:17])[CH:7]=[N:6]1)[CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(N(N=C1)CC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1N=C(NC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N1N=CC(=CC1=O)N1C(=NC(=C1)I)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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